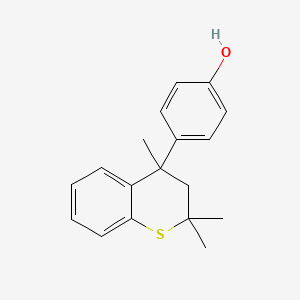
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-: is an organic compound with the molecular formula C18H20O2S It is a derivative of phenol and benzothiopyran, characterized by the presence of a hydroxyl group attached to a benzene ring, which is further connected to a dihydrobenzothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,2,4-trimethyl-1,2-dihydroquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), Halogens (Cl2, Br2)
Major Products
Scientific Research Applications
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and benzothiopyran moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)- can be compared with other similar compounds, such as:
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Similar structure but with an oxygen atom instead of sulfur.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzofuran-4-yl)-: Contains a furan ring instead of a thiopyran ring.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiazole-4-yl)-: Features a thiazole ring instead of a thiopyran ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzothiopyran-4-yl)-.
Properties
CAS No. |
24195-45-7 |
|---|---|
Molecular Formula |
C18H20OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenol |
InChI |
InChI=1S/C18H20OS/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 |
InChI Key |
NRZSTQWBQJYRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2S1)(C)C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















